Okilactomycin is a naturally occurring antibiotic first isolated in 1987 from the actinomycete Streptomyces griseoflavus. [, ] It is classified as a lactone antibiotic due to the presence of a lactone functional group within its structure. [] Okilactomycin has garnered significant interest in scientific research due to its potent antitumor and antiproliferative activities. [, ]
Synthesis Analysis
Prins-type Fragment-Assembly Strategy: This strategy involves the convergent synthesis of (-)-Okilactomycin utilizing a Prins-type Maitland-Japp cyclization of two advanced fragments. []
Petasis-Ferrier Union/Rearrangement Tactic: This method focuses on constructing the 2,6-cis-substituted tetrahydropyran ring system found in Okilactomycin through a three-step sequence: (1) Condensation between a chiral, nonracemic β-hydroxy acid and an aldehyde, (2) Carbonyl olefination, and (3) Lewis-acid-induced rearrangement. [] This tactic has proven effective in the total synthesis of (-)-Okilactomycin. [, ]
Tandem Oxy-Cope Rearrangement/Oxidation: This approach involves a diastereoselective oxy-Cope rearrangement/oxidation sequence to install specific stereogenic centers within the Okilactomycin structure. [] This strategy also utilizes the Petasis-Ferrier union/rearrangement and an intramolecular chemoselective acylation to access an embedded bicyclic lactone. Finally, a ring-closing metathesis (RCM) reaction is employed to generate the macrocyclic ring. []
Direct, Enantiocontrolled Route to the Western Sector: This method focuses on synthesizing the western half of the macrocyclic ring framework. [] It involves the synthesis and resolution of meso-2,4-dimethylglutaric anhydride, followed by acid-catalyzed cyclization and strategic chain lengthening with appropriate functional group incorporation. []
Intramolecular Diels-Alder (IMDA) Reaction: This approach utilizes a substrate-controlled, diastereoselective IMDA reaction for the efficient synthesis of (±)- and (-)-Okilactomycin D. []
Molecular Structure Analysis
Prins Cyclization: Utilized in the fragment-assembly strategy to construct the core tricyclic structure. []
Petasis-Tebbe Olefination: Employed in the Petasis-Ferrier union/rearrangement tactic for the formation of a crucial double bond. []
Lewis Acid-Promoted Rearrangement: Facilitates the formation of the 2,6-cis-substituted tetrahydropyranone ring system. []
Oxy-Cope Rearrangement: A sigmatropic rearrangement used to install specific stereocenters. []
Ring-Closing Metathesis (RCM): A widely used reaction in organic synthesis, employed here to construct the 13-membered macrocycle of Okilactomycin. [, ]
Diels-Alder Reaction: Utilized in the synthesis of Okilactomycin D, a related compound. []
Mechanism of Action
While Okilactomycin exhibits promising antitumor and antiproliferative activities, its precise mechanism of action remains to be fully elucidated. [, ] Studies suggest that Okilactomycin and its analogs might exert their effects through:
Telomerase Inhibition: Chrolactomycin, a closely related compound, shows promising telomerase inhibition activity. []
Quorum Sensing Inhibition: Research indicates that Okilactomycin can inhibit the fsr quorum sensing system in Enterococcus faecalis, potentially disrupting bacterial communication and virulence. []
Physical and Chemical Properties Analysis
Okilactomycin is typically obtained as colorless prisms from a dichloromethane solution. [] Its molecular formula is C24H32O6. [] Detailed information regarding its specific physical and chemical properties, such as melting point, boiling point, and spectroscopic data, requires further investigation.
Applications
Antitumor and Antiproliferative Agent: Okilactomycin exhibits significant in vitro activity against lymphoid leukemia L1210 cells and P388 leukemia cells. []
Quorum Sensing Inhibitor: Okilactomycin has shown potential in disrupting bacterial communication by inhibiting the fsr quorum sensing system in E. faecalis. [] This could lead to the development of new anti-virulence therapies.
Related Compounds
Chrolactomycin
Compound Description: Chrolactomycin (1b) is a naturally occurring analog of okilactomycin that differs only in the presence of a methoxy group at the pyranone/lactone ring fusion instead of a methyl group. It exhibits promising telomerase inhibition. []
Relevance: Chrolactomycin is structurally very similar to okilactomycin, with the only difference being the presence of a methoxy group in chrolactomycin versus a methyl group in okilactomycin at a specific position. [] This minor structural difference highlights the potential for modifications at this position to influence biological activity.
Okilactomycin D
Compound Description: Okilactomycin D (7) is a spirotetronate natural product. It is structurally related to okilactomycin but lacks the macrocyclic ring. []
Relevance: Okilactomycin D represents a simplified structural analog of okilactomycin. Its successful synthesis via a diastereoselective intramolecular Diels-Alder reaction provides insights into potential synthetic strategies for okilactomycin itself. []
Phenalinolactones A–D
Compound Description: Phenalinolactones A–D are secondary metabolites produced by actinomycetes. They have been shown to potentially inhibit the agr quorum sensing system and hemolytic activity of Staphylococcus aureus. []
Relevance: While structurally unrelated to okilactomycin, Phenalinolactones A–D are relevant because they highlight the potential of actinomycetes-derived secondary metabolites as sources of novel anti-virulence agents. [] This is particularly interesting as okilactomycin is also produced by a species of Streptomyces, suggesting a possible shared biosynthetic pathway or similar mechanisms of action.
Decatromicin A and B
Compound Description: Decatromicin A and B are secondary metabolites from actinomycetes. They exhibit selective inhibition of the fsr quorum sensing system and gelatinase production in Enterococcus faecalis. []
Relevance: Similar to Phenalinolactones A–D, Decatromicin A and B are relevant to okilactomycin research due to their shared origin from actinomycetes and their potential as quorum sensing inhibitors. [] This further emphasizes the potential of actinomycetes as a source of novel bioactive compounds.
Abyssomicin I
Compound Description: Abyssomicin I is a structurally distinct secondary metabolite isolated from actinomycetes. It demonstrates selective inhibition of the fsr quorum sensing system in Enterococcus faecalis, affecting gelatinase production. []
Relevance: Although structurally different from okilactomycin, Abyssomicin I's activity against the fsr quorum sensing system in Enterococcus faecalis further strengthens the connection between okilactomycin and the exploration of actinomycetes-derived metabolites for novel therapeutic applications. []
Rebeccamycin
Compound Description: Rebeccamycin is a secondary metabolite derived from actinomycetes known for its selective inhibition of the fsr quorum sensing system and gelatinase production in Enterococcus faecalis. []
Relevance: While structurally unrelated to okilactomycin, Rebeccamycin's activity as a quorum sensing inhibitor, along with its origin from actinomycetes, reinforces the relevance of exploring this class of microorganisms for discovering new anti-virulence agents like okilactomycin. []
Epopromycin A
Compound Description: Epopromycin A is a bioactive compound identified through mass spectrometric analysis of actinomycete extracts. []
Relevance: Although the specific biological activity of Epopromycin A is not mentioned, its identification alongside okilactomycin in actinomycete extracts [] suggests a potential link in their biosynthetic pathways or a shared ecological role. This highlights the diversity of bioactive compounds that can be found within the same microbial source.
Myxopyronin B
Compound Description: Myxopyronin B is another bioactive compound identified through mass spectrometric analysis of actinomycete extracts. []
Relevance: Similar to Epopromycin A, the presence of Myxopyronin B in actinomycete extracts alongside okilactomycin underscores the potential for discovering diverse bioactive compounds from a single microbial source. [] Further investigation into the biological activity of Myxopyronin B could reveal potential synergistic effects or shared targets with okilactomycin.
Gilvocarcin HE
Compound Description: Gilvocarcin HE is a bioactive compound identified through mass spectrometric analysis of actinomycete extracts. []
Relevance: The identification of Gilvocarcin HE in conjunction with okilactomycin in actinomycete extracts [] further emphasizes the rich diversity of bioactive compounds present within this microbial group. It also suggests the possibility of collaborative biosynthetic pathways or shared ecological roles between these compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nitroxoline is a monohydroxyquinoline in which the hydroxy group is positioned at C-8 with a nitro group trans to it at C-5. It has a role as an antimicrobial agent, an antifungal agent, a renal agent and an antiinfective agent. It is a C-nitro compound and a monohydroxyquinoline. Nitroxoline is a urinary antibacterial agent active against susceptible gram-positive and gram-negative organisms commonly found in urinary tract infections. It is a hydroxyquinoline derivative unrelated to other classes of drugs. Nitroxoline is active against bacterial gyrases. Nitroxoline is a natural product found in Bos taurus with data available.
Nizatidine is a member of the class of 1,3-thiazoles having a dimethylaminomethyl substituent at position 2 and an alkylthiomethyl moiety at position 4. It has a role as an anti-ulcer drug, a H2-receptor antagonist and a cholinergic drug. It is a member of 1,3-thiazoles, a C-nitro compound, an organic sulfide, a tertiary amino compound and a carboxamidine. A histamine H2 receptor antagonist with low toxicity that inhibits gastric acid secretion. The drug is used for the treatment of duodenal ulcers. Nizatidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Nizatidine has been linked to rare instances of clinically apparent acute liver injury. Nizatidine is a competitive and reversible histamine H2-receptor antagonist with antacid activity. Nizatidine inhibits the histamine H2-receptors located on the basolateral membrane of the gastric parietal cell, thereby reducing basal and nocturnal gastric acid secretion, resulting in a reduction in gastric volume, acidity, and amount of gastric acid released in response to stimuli.